6-(4-(1-氨基环丁基)苯基)-5-苯基烟酰胺

描述

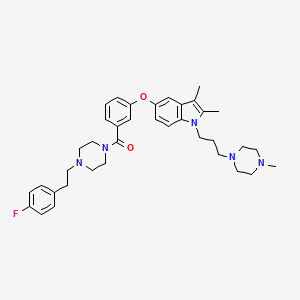

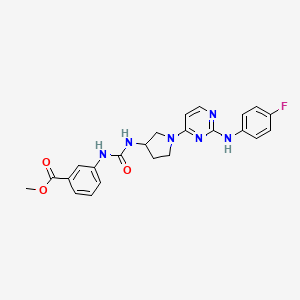

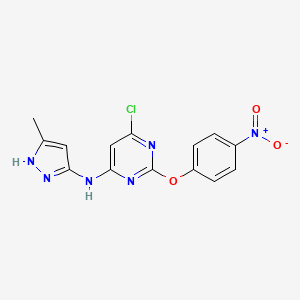

“6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide” is an organic heterotricyclic compound . It is a potent, selective allosteric inhibitor of the serine/threonine protein kinase AKT (protein kinase B) isoforms 1 and 2 (AKT1/2) with potential antineoplastic activity .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The work describes the optimization of the 3- (3-phenyl-3 H -imidazo [4,5- b ]pyridin-2-yl)pyridin-2-amine chemical series as potent, selective allosteric inhibitors of AKT kinases, leading to the discovery of ARQ 092 .Molecular Structure Analysis

The cocrystal structure of compound 21a bound to full-length AKT1 confirmed the allosteric mode of inhibition of this chemical class and the role of the cyclobutylamine moiety . The PDB code for 21a bound to AKT1 is 5KCV .Chemical Reactions Analysis

The compound demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, as well as potent cellular inhibition of AKT activation and the phosphorylation of the downstream target PRAS40 . It also served as a potent inhibitor of the AKT1-E17K mutant protein and inhibited tumor growth in a human xenograft mouse model of endometrial adenocarcinoma .Physical And Chemical Properties Analysis

The molecular formula of the compound is C25H21N5O . The molecular weight is 407.5 g/mol .科学研究应用

针对炎症性疼痛的 TRPV1 拮抗剂

6-苯基烟酰胺被确认为一种有效的 TRPV1 拮抗剂,在炎症性疼痛的体内模型中具有活性。对该先导化合物的修饰导致发现了具有出色总体特征的衍生物,适合于临床前开发 (Westaway 等,2008).

用于合成吡喃并吡唑

该化合物在采用一锅四组分缩合反应制备 6-氨基-4-(4-甲氧基苯基)-5-氰基-3-甲基-1-苯基-1,4-二氢吡喃并[2,3-c]吡唑的绿色高效方法中发挥了作用 (Zolfigol 等,2013).

烟酸拮抗剂和肿瘤治疗

6-氨基烟酰胺被认为是一种烟酸拮抗剂,并且对某些实验性肿瘤有效。其类似物已被合成并从受试动物中分离出来,影响了与维生素相关的代谢作用 (Dietrich 等,1958).

对大脑发育的影响

已经研究了 6-氨基烟酰胺对大脑发育的影响,特别是在新生大鼠的小脑中。该研究探讨了其对鸟氨酸脱羧酶活性的影响,鸟氨酸脱羧酶是一种参与细胞复制和分化的酶 (Morris 等,1985).

脂氧合酶抑制剂的合成

进行了一项关于合成 N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-恶二唑-2-基硫代)丁酰胺化合物(包括 6-苯基烟酰胺衍生物)的研究,目标是脂氧合酶酶抑制剂 (Aziz‐ur‐Rehman 等,2016).

氨基膦酸的抗菌活性

研究了含有环丁烷的氨基膦酸的合成和抗菌活性。这些化合物针对各种细菌菌株进行了测试,其中一些表现出显着的活性 (Koparir 等,2011).

吡唑衍生物的合成

探讨了由异烟酸合成的吡唑衍生物。这些化合物已被表征并对其潜在治疗应用进行了评估 (Aydın 和 Dağci,2010).

四氢嘧啶的抗抑郁特征

对苯基取代的四氢嘧啶对中枢神经系统的影响的研究表明,该系列中的某些化合物具有有效的抗抑郁活性 (Weinhardt 等,1985).

1-甲基烟酰胺的胃保护作用

研究了 1-甲基烟酰胺对应激诱发的急性胃损伤的胃保护作用,揭示了内源性前列环素和感觉神经的作用 (Brzozowski 等,2008).

作用机制

Target of Action

AZD-26, also known as AKT-IN-1, primarily targets the AKT protein . AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

AZD-26 inhibits the phosphorylation of AKT at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473) . Phosphorylation at these sites is crucial for the activation of AKT. By inhibiting this phosphorylation, AZD-26 effectively reduces the activity of AKT .

Biochemical Pathways

The inhibition of AKT by AZD-26 affects several biochemical pathways. AKT is a central player in the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . By inhibiting AKT, AZD-26 can disrupt this pathway, potentially leading to reduced cell proliferation and survival .

Result of Action

The primary result of AZD-26’s action is the inhibition of AKT activity, which can lead to decreased cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

安全和危害

未来方向

The compound is currently undergoing preclinical and clinical testing for anticancer . The recent successes of CDK inhibitors in the clinic, combined with the potential for structure-based routes to the development of non–ATP-competitive CDK inhibitors, and evidence that CDK inhibitors may have use in suppressing chromosomal instability and in synthetic lethal drug combinations inspire optimism that CDK inhibitors will become important weapons in the fight against cancer .

属性

IUPAC Name |

6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRZDHCBMNHMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

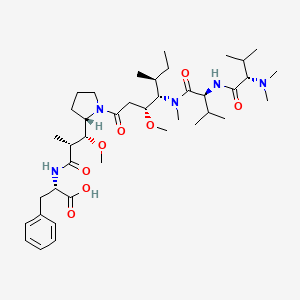

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)